REACTION_SMILES
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[Al+3:2].[C:5]1(=[O:12])[C:6](=[CH2:7])[CH2:8][C:9](=[O:10])[O:11]1.[Cl-:1].[Cl-:3].[Cl-:4].[Cl:13][c:14]1[cH:15][cH:16][c:17](-[c:20]2[cH:21][cH:22][cH:23][cH:24][cH:25]2)[cH:18][cH:19]1.[Cl:28][c:29]1[cH:30][cH:31][cH:32][cH:33][c:34]1[Cl:35].[ClH:26].[OH2:27]>>[C:5]([C:6](=[CH2:7])[CH2:8][C:9](=[O:10])[c:23]1[cH:22][cH:21][c:20](-[c:17]2[cH:16][cH:15][c:14]([Cl:13])[cH:19][cH:18]2)[cH:25][cH:24]1)([OH:11])=[O:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=C1CC(=O)OC1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccc(-c2ccccc2)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccccc1Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
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Name
|
|
Type
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product
|
Smiles
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C=C(CC(=O)c1ccc(-c2ccc(Cl)cc2)cc1)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |